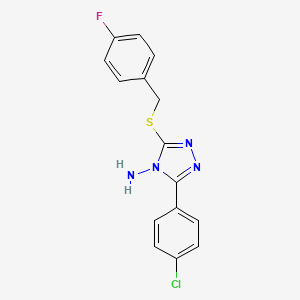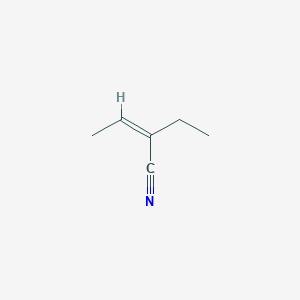
2-Ethylbut-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylbut-2-enenitrile: is an organic compound with the molecular formula C6H9N It is a nitrile, which means it contains a cyano group (-C≡N) attached to an alkene The (Z)-configuration indicates that the higher priority substituents on either side of the double bond are on the same side
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrocyanation of Alkenes: One common method for preparing 2-Ethylbut-2-enenitrile involves the hydrocyanation of alkenes. This process typically uses a catalyst such as nickel or palladium to add hydrogen cyanide (HCN) across the double bond of an alkene.
Dehydration of Amides: Another method involves the dehydration of amides using reagents like phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2). This reaction removes water from the amide, forming the nitrile.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrocyanation processes, utilizing robust catalytic systems to ensure high yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Ethylbut-2-enenitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can convert the nitrile group into carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4). This process converts the nitrile group into primary amines.
Substitution: The nitrile group in this compound can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions (OH-) or amines (NH3) replace the cyano group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), amines (NH3)
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Primary amines
Substitution: Hydroxylated or aminated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Ethylbut-2-enenitrile is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving nitriles. It serves as a model compound to investigate the activity and specificity of nitrilase enzymes.
Medicine: While not widely used in medicine, derivatives of this compound may have potential applications in drug development. Its ability to undergo various chemical transformations makes it a useful scaffold for designing new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and fragrances. Its unique chemical properties allow for the creation of compounds with specific desired characteristics.
Wirkmechanismus
The mechanism of action of 2-Ethylbut-2-enenitrile largely depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to a primary amine through the addition of hydrogen atoms. This process involves the breaking of the triple bond in the cyano group and the formation of new C-H and N-H bonds.
In substitution reactions, nucleophiles attack the carbon atom of the nitrile group, leading to the replacement of the cyano group with the nucleophile. This mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of the cyano group.
Vergleich Mit ähnlichen Verbindungen
(E)-2-Ethyl-2-butenenitrile: The (E)-isomer of 2-Ethyl-2-butenenitrile has the higher priority substituents on opposite sides of the double bond. This difference in configuration can lead to variations in reactivity and physical properties.
2-Methyl-2-butenenitrile: This compound has a similar structure but with a methyl group instead of an ethyl group. The difference in alkyl substituents can affect the compound’s reactivity and applications.
2-Butenenitrile: A simpler nitrile with no alkyl substituents on the double bond. Its reactivity and applications may differ due to the absence of additional alkyl groups.
Uniqueness: 2-Ethylbut-2-enenitrile is unique due to its specific (Z)-configuration and the presence of an ethyl group. These structural features influence its chemical reactivity and make it suitable for particular applications in synthesis and research.
Eigenschaften
CAS-Nummer |
34451-75-7; 89580-25-6 |
|---|---|
Molekularformel |
C6H9N |
Molekulargewicht |
95.145 |
IUPAC-Name |
(Z)-2-ethylbut-2-enenitrile |
InChI |
InChI=1S/C6H9N/c1-3-6(4-2)5-7/h3H,4H2,1-2H3/b6-3- |
InChI-Schlüssel |
ZJPQPBRWBXBMRY-UHFFFAOYSA-N |
SMILES |
CCC(=CC)C#N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


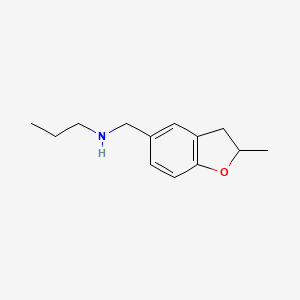
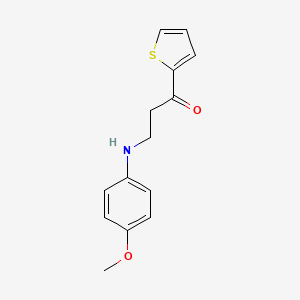


![N-benzyl-4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide](/img/structure/B2705503.png)
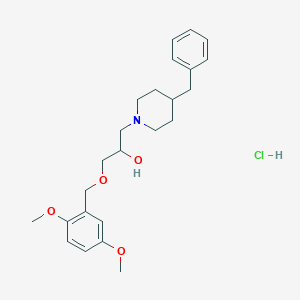
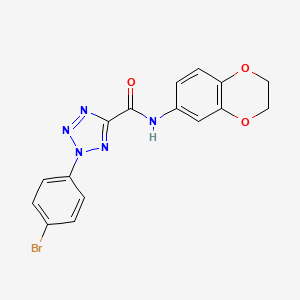
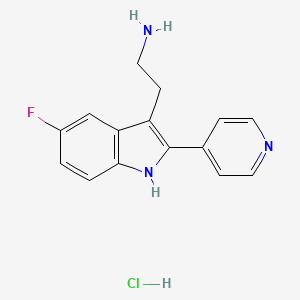

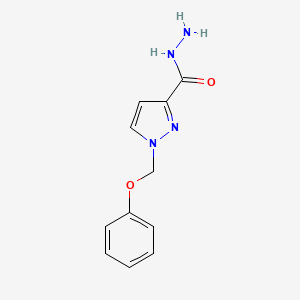
![3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2705511.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methyl-1,2,4-triazole-3-carboxylic acid](/img/structure/B2705513.png)
![1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one](/img/structure/B2705514.png)
